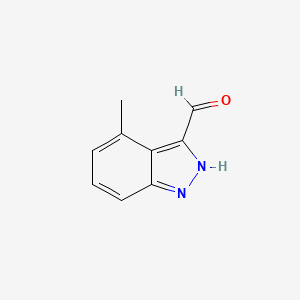

4-Methyl-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-9(6)8(5-12)11-10-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSFCZVZLYMYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNC(=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610282 | |

| Record name | 4-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-88-7 | |

| Record name | 4-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-1H-indazole-3-carbaldehyde CAS number

An In-depth Technical Guide to 4-Methyl-1H-indazole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The indazole scaffold is increasingly recognized as a "privileged structure" in drug discovery, and its 3-carbaldehyde functionalization offers a versatile handle for constructing complex molecular architectures.[1][2] This document delves into the compound's fundamental physicochemical properties, outlines a robust synthetic methodology grounded in established chemical principles, explores its significant applications in the development of therapeutic agents, and provides essential safety and handling protocols. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the technical knowledge and practical insights required to effectively utilize this valuable chemical intermediate.

Compound Identification and Physicochemical Properties

This compound is identified by the CAS Number 885518-88-7 .[3][4] It is an off-white to light yellow solid at room temperature.[4] The strategic placement of the methyl group at the 4-position and the carbaldehyde at the 3-position of the indazole ring system makes it a crucial intermediate for creating a diverse range of 3-substituted indazole derivatives.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885518-88-7 | [3][4] |

| Molecular Formula | C9H8N2O | N/A |

| Molecular Weight | 160.17 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 366.3 ± 22.0 °C (Predicted) | [4] |

| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 12.51 ± 0.40 (Predicted) | [4] |

| Storage Temperature | 2-8°C, stored under nitrogen | [4] |

Synthesis and Mechanistic Insights: From Indole to Indazole

The synthesis of 1H-indazole-3-carboxaldehydes can be efficiently achieved through the nitrosation of corresponding indole precursors. This transformation is a powerful method that proceeds under mild acidic conditions, allowing for the conversion of both electron-rich and electron-deficient indoles into the desired indazole products with high yields.[1]

Reaction Principle

The core of this synthesis involves the reaction of an indole with a nitrosating agent, typically formed in situ from sodium nitrite (NaNO₂) and an acid (e.g., HCl). The reaction proceeds via an electrophilic attack on the electron-rich indole ring, leading to a ring-opening and subsequent recyclization to form the stable indazole heterocycle. Using a reverse addition protocol, where the indole solution is added to the pre-formed nitrosating agent, can minimize side reactions and improve yields.[1]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from its indole precursor.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[1]

Materials:

-

4-Methyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (2 N aq. solution)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Nitrosating Agent: In a round-bottom flask cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equiv.) in deionized water. Slowly add 2 N aqueous HCl (7 equiv.) while maintaining the temperature at 0°C. Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes. Add DMF to this mixture.

-

Reaction: Prepare a solution of 4-methyl-1H-indole (1 equiv.) in DMF. Add this solution slowly to the nitrosating agent mixture at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-12 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/EtOAc) to obtain pure this compound as a yellowish solid.[1]

Applications in Research and Drug Development

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of several marketed drugs, particularly kinase inhibitors used in oncology.[1][2] this compound is a highly valuable intermediate because the aldehyde group is a versatile functional handle for diversification.[1]

Key applications include:

-

Kinase Inhibitor Synthesis: The indazole ring acts as a bioisostere of indole and can form critical hydrogen bonds within the ATP-binding pockets of kinases.[1] The aldehyde at the 3-position allows for the elaboration of side chains necessary for potency and selectivity, leading to the development of drugs like Axitinib and Pazopanib.[1]

-

Intermediate for Heterocyclic Chemistry: The aldehyde function can be readily converted into a wide array of other functionalities. It provides convenient access to alkenes (via Wittig or Knoevenagel condensations), secondary alcohols (via reduction), amines (via reductive amination), and other heteroaromatic systems like oxazoles or thiazoles through cyclization reactions.[1]

-

Fragment-Based Drug Discovery: As a functionalized heterocyclic core, it serves as an excellent starting point in fragment-based screening campaigns to identify novel binding motifs for various biological targets.

Versatility as a Chemical Intermediate

The diagram below illustrates the synthetic possibilities branching from the aldehyde functional group of this compound.

Caption: Synthetic utility of the 3-carbaldehyde functional group.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. It is intended for R&D use only.[3]

Table 2: Hazard and Precautionary Information

| Category | Recommendation | Source |

| Hazard Identification | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | [6][7][8] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields or a face shield, and a lab coat. Use in a well-ventilated area, preferably a chemical fume hood. | [7][9][10] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. | [6][7][9] |

| Storage | Keep container tightly closed in a dry, well-ventilated place. Store refrigerated at 2-8°C under an inert atmosphere (e.g., nitrogen) to maintain product quality. | [4][9] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [7][9] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse. | [7][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [6][9] |

Conclusion

This compound (CAS: 885518-88-7) is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined properties, accessible synthesis, and exceptional synthetic versatility make it a compound of high interest. For researchers engaged in the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibition and other signal transduction pathways, a thorough understanding of this intermediate is essential for accelerating the drug discovery pipeline.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-METHYL-3-(1H)INDAZOLE CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 4. 4-METHYL-3-(1H)INDAZOLE CARBOXALDEHYDE CAS#: 885518-88-7 [chemicalbook.com]

- 5. 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. angenechemical.com [angenechemical.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to 4-Methyl-1H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document delves into its physical and spectral properties, provides a detailed experimental protocol for its synthesis, and discusses its significance and applications, particularly in the context of drug discovery and development.

Core Compound Overview

This compound (CAS No. 885518-88-7) belongs to the indazole class of aromatic heterocyclic compounds. Indazoles are recognized as important pharmacophores and are considered bioisosteres of indoles. The presence of a methyl group on the benzene ring and a carbaldehyde function at the 3-position makes this molecule a versatile intermediate for the synthesis of a diverse range of more complex, polyfunctionalized 3-substituted indazoles. These derivatives have garnered significant attention in medicinal chemistry, notably as kinase inhibitors for therapeutic applications.

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not extensively documented in publicly available literature. However, a combination of predicted data and experimental values for closely related isomers allows for a well-informed characterization.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 885518-88-7 | ChemicalBook |

| Molecular Formula | C₉H₈N₂O | ChemicalBook[1] |

| Molecular Weight | 160.17 g/mol | ChemicalBook[1] |

| Boiling Point (Predicted) | 366.3 ± 22.0 °C | ChemicalBook[1] |

| Appearance | Expected to be a yellowish solid | Inferred from isomeric compounds[2] |

| Melting Point | Data not available. (Isomer 7-Methyl-1H-indazole-3-carbaldehyde melts at 172 °C) | [2] |

| Solubility | Data not available. |

Spectroscopic Data Analysis

Table 2: Representative ¹H and ¹³C NMR Data for Methyl-1H-indazole-3-carbaldehyde Isomer (7-Methyl)

Spectra recorded in CDCl₃

| ¹H NMR | Chemical Shift (δ) ppm | ¹³C NMR | Chemical Shift (δ) ppm |

| Aldehyde-H | 10.31 (s, 1H) | C=O | 187.7 |

| Aromatic-H | 8.14 (m, 1H) | Aromatic-C | 145.3 |

| Aromatic-H | 7.28 (m, 2H) | Aromatic-C | 141.5 |

| Methyl-H | 2.62 (s, 3H) | Aromatic-C | 128.2 |

| Aromatic-C | 124.7 | ||

| Aromatic-C | 120.9 | ||

| Aromatic-C | 120.2 | ||

| Aromatic-C | 119.5 | ||

| Methyl-C | 16.8 |

Data sourced from an optimized procedure for indazole-3-carboxaldehyde synthesis.[2]

Infrared (IR) Spectroscopy: Key vibrational frequencies for the 7-methyl isomer include a strong absorption band around 1672 cm⁻¹ corresponding to the C=O stretching of the aldehyde group, and a broad peak in the region of 3252 cm⁻¹ indicative of the N-H stretch of the indazole ring.[2]

Synthesis Protocol: Nitrosation of 4-Methyl-1H-indole

A reliable and general method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole precursors in a slightly acidic environment. This approach minimizes side reactions and generally produces high yields.[2][3]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and dimethylformamide (DMF).

-

Slowly add 2N aqueous hydrochloric acid (HCl, ~7 equivalents) to the solution while maintaining the temperature at 0 °C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

-

Reaction with 4-Methyl-1H-indole: Prepare a solution of 4-methyl-1H-indole (1 equivalent) in DMF.

-

Using a syringe pump, add the indole solution dropwise to the cold nitrosating agent mixture over a period of 2 hours. This slow addition is crucial to control the reaction rate and minimize the formation of byproducts.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration (typically 3-12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc) three times.

-

Combine the organic layers and wash them sequentially with deionized water and then with brine to remove any remaining inorganic salts and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, typically using a solvent system such as petroleum ether/ethyl acetate, to yield the pure this compound.

Applications in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Caption: Role of the indazole scaffold in drug development.

This compound serves as a key starting material for introducing the indazole core into larger, more complex molecules. The aldehyde functionality is a versatile chemical handle that can be readily transformed into a variety of other functional groups, including:

-

Alkenes: via Wittig or Knoevenagel condensations.

-

Heterocycles: through cyclization reactions to form oxazoles, thiazoles, or benzimidazoles.

-

Amines: via reductive amination.

This synthetic flexibility allows for the systematic exploration of the chemical space around the indazole core, a crucial process in structure-activity relationship (SAR) studies during lead optimization in drug discovery programs. Marketed drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®), both potent tyrosine kinase inhibitors used in cancer therapy, feature the indazole scaffold, highlighting the therapeutic importance of this heterocyclic system.[2]

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

References

A Technical Guide to 4-Methyl-1H-indazole-3-carbaldehyde (CAS 885518-88-7): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1H-indazole-3-carbaldehyde, a heterocyclic compound of significant interest to the scientific community. We will detail its fundamental physicochemical properties, centered around its molecular weight and chemical formula. A validated, step-by-step synthetic protocol is presented, including methods for purification and characterization. Furthermore, this guide explores the compound's critical role as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking in-depth, actionable information on this valuable molecular scaffold.

Introduction: The Privileged Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology. Among these, the indazole ring system has emerged as a "privileged scaffold" due to its unique structural and electronic properties that facilitate favorable interactions with a wide range of biological targets.[1] The ability of its two successive nitrogen atoms to act as both hydrogen bond donors and acceptors allows it to mimic the binding modes of purine bases, making it particularly effective in the design of enzyme inhibitors.[2]

This structural advantage is evidenced by the number of successful therapeutic agents containing the indazole core, including the marketed kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®).[2] The functionalization of the indazole ring, especially at the 3-position, is a key strategy in drug discovery.[2] this compound serves as a crucial intermediate, providing a reactive aldehyde handle for the synthesis of diverse libraries of 3-substituted indazole derivatives. Its strategic methyl group at the 4-position allows for fine-tuning of steric and electronic properties, influencing target binding affinity and pharmacokinetic profiles.

Compound Identification and Physicochemical Properties

Accurate identification is the first step in any rigorous scientific investigation. This compound is an off-white to light yellow solid under standard conditions.[3] Its core identifying information and key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| CAS Number | 885518-88-7 | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point | 366.3 ± 22.0 °C (Predicted) | [3] |

| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 12.51 ± 0.40 (Predicted) | [3] |

| Storage Conditions | 2-8°C, store under inert nitrogen atmosphere | [3] |

Synthesis and Purification

Synthetic Strategy: Nitrosation of 4-Methylindole

A robust and widely applicable method for synthesizing 1H-indazole-3-carboxaldehydes is the nitrosation of corresponding indole precursors.[2] This reaction proceeds under mild, slightly acidic conditions and involves an elegant molecular rearrangement. The process begins with the formation of a nitrosonium ion equivalent from sodium nitrite and an acid. This electrophile attacks the electron-rich indole, leading to a ring-opening of the pyrrole moiety, followed by an intramolecular cyclization and tautomerization to yield the stable indazole-3-carbaldehyde product. This method is highly effective for both electron-rich and electron-deficient indoles.[2]

Representative Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[2]

Materials and Reagents:

-

4-Methylindole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), 2 N aqueous solution

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

-

Petroleum Ether and Ethyl Acetate for elution

Step-by-Step Procedure:

-

Preparation of Nitrosating Agent: In a round-bottom flask cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add 2 N HCl (7 equivalents) while stirring. Maintain the temperature at 0°C and allow the solution to stir for 10-15 minutes under an inert atmosphere (e.g., Argon). Add DMF to this solution.

-

Preparation of Substrate Solution: In a separate flask, dissolve 4-methylindole (1 equivalent) in DMF.

-

Reaction Execution (Reverse Addition): Using a syringe pump, add the 4-methylindole solution dropwise to the cold, stirring nitrosating agent solution over a period of 1-2 hours. This reverse addition is crucial to maintain a low concentration of the indole and minimize potential side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water (3 x volume) and then with brine (1 x volume). The washing steps remove residual DMF, acid, and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with petroleum ether/ethyl acetate (e.g., 9:1) and gradually increasing the polarity, is effective for isolating the pure this compound.

Self-Validating Characterization:

-

¹H and ¹³C NMR: The structure of the purified compound should be confirmed by NMR spectroscopy. The proton NMR is expected to show characteristic signals for the aldehyde proton (~10.2 ppm), aromatic protons, the methyl group singlet, and a broad singlet for the N-H proton (>14 ppm in DMSO-d₆).[2]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass, validating the calculated molecular weight of 160.17.[2]

-

Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the N-H stretch (~3300 cm⁻¹) and the aldehyde carbonyl (C=O) stretch (~1680 cm⁻¹).[2]

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Versatile Synthetic Intermediate

The true value of this compound lies in the chemical reactivity of its aldehyde group. This functional group is a gateway to a vast array of chemical transformations, allowing for the construction of complex molecular architectures essential in drug discovery.[2] Key transformations include:

-

Reductive Amination: Reaction with primary or secondary amines to form new C-N bonds, yielding diverse amine derivatives.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to alkenes, enabling chain extension and the introduction of new functionalities.[2]

-

Reduction: Reduction to the corresponding primary alcohol, which can be further functionalized.

-

Cyclocondensation Reactions: Serving as an electrophilic partner in reactions to form new heterocyclic rings (e.g., oxazoles, thiazoles, benzimidazoles).[2]

Application as a Core Scaffold for Kinase Inhibitors

The 3-substituted indazole motif is a well-established pharmacophore for kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. By using this compound as a starting material, medicinal chemists can synthesize novel compounds designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity. The indazole core provides the necessary hydrogen bonding interactions, while the substituents introduced via the aldehyde group can be tailored to achieve potency and selectivity for the target kinase.

Application Workflow Diagram

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-METHYL-3-(1H)INDAZOLE CARBOXALDEHYDE CAS#: 885518-88-7 [chemicalbook.com]

The Ascendant Role of Indazole-3-Carbaldehyde Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable and diverse pharmacological activities.[1] This guide focuses on a particularly versatile class of derivatives: indazole-3-carbaldehydes. These compounds are not only bioactive in their own right but also serve as crucial synthetic intermediates for a vast array of more complex, biologically active molecules.[2][3] We will delve into the synthetic strategies for accessing these pivotal building blocks, explore their significant therapeutic applications with a focus on anticancer, anti-inflammatory, and antimicrobial agents, and dissect the structure-activity relationships that govern their efficacy. This in-depth analysis is supplemented with detailed experimental protocols and visual diagrams to provide a comprehensive resource for researchers in the field of drug discovery and development.

The Indazole Scaffold: A Foundation of Therapeutic Promise

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in three tautomeric forms: 1H-, 2H-, and 3H-indazole.[4] The 1H-tautomer is the most thermodynamically stable and is the form predominantly found in a biological context.[1] The unique electronic properties conferred by the two nitrogen atoms within the ring system allow indazole-containing compounds to engage in strong hydrogen bonding interactions with biological targets, a key feature in their mechanism of action.[5] This has led to the successful development of several FDA-approved drugs containing the indazole core, such as the multi-kinase inhibitors pazopanib and axitinib, which are used in cancer therapy.[1][6]

The introduction of a carbaldehyde group at the 3-position of the indazole ring provides a reactive handle for a multitude of chemical transformations. This functional group can be readily converted into alkenes, alcohols, amines, and various heterocyclic systems, making indazole-3-carbaldehyde a cornerstone for generating diverse chemical libraries for drug screening.[2]

Synthetic Pathways to Indazole-3-Carbaldehyde Derivatives

A robust and efficient synthesis of the indazole-3-carbaldehyde core is paramount for its exploration in medicinal chemistry. One of the most effective methods involves the nitrosation of indoles.[2][3]

Optimized Nitrosation of Indoles

This procedure leverages the reaction of an indole with a nitrosating agent, typically sodium nitrite in a slightly acidic medium, to induce ring opening of the indole's pyrrole ring followed by recyclization to form the indazole-3-carbaldehyde.[5]

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde [2]

-

Preparation of Nitrosating Agent: To a solution of sodium nitrite (NaNO₂) (e.g., 24 mmol, 8 equivalents) in deionized water at 0 °C, slowly add hydrochloric acid (HCl) (e.g., 2 N aqueous solution, 21 mmol, 7 equivalents). Maintain the mixture under an argon atmosphere for 10 minutes. Subsequently, add dimethylformamide (DMF).

-

Reaction with Indole: Prepare a solution of 5-methoxy-indole (e.g., 3 mmol, 1 equivalent) in DMF. Add this solution to the nitrosating agent mixture at 0 °C.

-

Reaction Progression: Allow the reaction to stir for 3 hours at room temperature.

-

Work-up and Purification: Extract the reaction mixture with ethyl acetate (EtOAc) three times. Wash the combined organic layers with water (three times) and then with brine. Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to yield the pure 5-methoxy-1H-indazole-3-carbaldehyde.

Caption: Synthetic pathway from substituted indoles to indazole-3-carbaldehyde derivatives via nitrosation.

Therapeutic Applications of Indazole-3-Carbaldehyde Derivatives

The versatility of the indazole-3-carbaldehyde scaffold has led to the discovery of derivatives with potent activity in several key therapeutic areas.

Anticancer Activity

The indazole core is a prominent feature in many anticancer agents.[7][8] Derivatives of indazole-3-carbaldehyde have been investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.[7][9]

One study reported a series of indazole derivatives, with compound 2f demonstrating potent growth inhibitory activity against several cancer cell lines (IC₅₀ = 0.23–1.15 μM).[7] This compound was shown to induce apoptosis in the 4T1 breast cancer cell line, an effect associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[7][9] Furthermore, compound 2f decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) levels in these cells.[7] It also inhibited migration and invasion, which correlated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in tissue inhibitor of matrix metalloproteinase 2 (TIMP2).[7]

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 | [7] |

| 2f | A549 (Lung Cancer) | 0.87 | [7] |

| 2f | HCT116 (Colon Cancer) | 1.15 | [7] |

Table 1: Antiproliferative Activity of Indazole Derivative 2f

Caption: Proposed anticancer mechanism of an active indazole derivative.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[10] Indazole derivatives have demonstrated significant anti-inflammatory properties.[11][12] For instance, some indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a critical role in mast cell activation and the subsequent release of pro-inflammatory mediators.[10][13]

A structure-activity relationship (SAR) study of indazole-3-carboxamides revealed that the regiochemistry of the amide linker is crucial for activity.[13] The indazole-3-carboxamide 12d was found to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC₅₀.[10][13] In contrast, its reverse amide isomer was inactive.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [11]

-

Animal Model: Use Wistar male rats.

-

Induction of Edema: Inject 0.1 ml of a 1% w/v carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw.

-

Test Compound Administration: Administer the indazole derivative (e.g., 25, 50, and 100 mg/kg) intraperitoneally 30 minutes prior to the carrageenan injection. Use a standard anti-inflammatory drug like diclofenac (10 mg/kg, i.p.) as a positive control.

-

Measurement of Edema: Measure the paw diameter using a plethysmograph before the carrageenan injection and at 1, 2, 3, 4, and 5-hour intervals after the injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[14] Indazole derivatives have shown promise in this area, with various analogs exhibiting activity against a range of bacteria and fungi.[1][14] For example, novel N-methyl-3-aryl indazoles have demonstrated inhibitory activity against bacterial strains such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans.[14]

Derivatives of indole-3-carbaldehyde, a close structural relative of indazole-3-carbaldehyde, have also been explored for their antimicrobial properties, often in combination with other heterocyclic moieties like 1,2,3-triazoles and pyrazolones.[15][16] This suggests a promising avenue for the derivatization of indazole-3-carbaldehydes to create new antimicrobial candidates.

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. For indazole-3-carboxamides acting as CRAC channel blockers, the orientation of the amide bond at the C3 position is a critical determinant of activity.[10][13] This highlights the importance of precise structural modifications in optimizing the pharmacological profile of these compounds. Further exploration of substitutions on the benzene ring of the indazole core and on the aldehyde-derived functional groups will be crucial for developing next-generation therapeutics.

Conclusion and Future Perspectives

Indazole-3-carbaldehyde and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their straightforward synthesis and the reactivity of the aldehyde group provide a powerful platform for the generation of diverse molecular architectures. The demonstrated efficacy of these compounds as anticancer, anti-inflammatory, and antimicrobial agents underscores their therapeutic potential. Future research should focus on expanding the chemical space around this scaffold, elucidating the specific molecular targets and mechanisms of action for novel derivatives, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates toward clinical development. The continued exploration of indazole-3-carbaldehyde derivatives holds significant promise for addressing unmet medical needs.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scilit.com [scilit.com]

Commercial suppliers of 4-Methyl-1H-indazole-3-carbaldehyde

An In-Depth Technical Guide to the Commercial Sourcing and Application of 4-Methyl-1H-indazole-3-carbaldehyde

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern drug discovery, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, offers a geometrically precise arrangement of hydrogen bond donors and acceptors, making it an effective bioisostere of the natural indole nucleus.[2] This characteristic allows indazole derivatives to form strong, specific interactions within the hydrophobic pockets of proteins, a feature that has been successfully exploited in the design of numerous kinase inhibitors. Marketed drugs such as axitinib and pazopanib, both critical in oncology, are testaments to the therapeutic power of the 3-substituted indazole core.[2]

Within this important class of molecules, This compound (CAS No. 885518-88-7) emerges as a particularly valuable and versatile building block. The aldehyde functional group at the 3-position is a reactive handle, primed for a wide array of chemical transformations. It provides a direct gateway to a multitude of derivatives, including carboxylic acids, alkenes, amines, and more complex heterocyclic systems, enabling the systematic exploration of chemical space required for structure-activity relationship (SAR) studies.[3] This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of commercial suppliers, criteria for supplier qualification, and validated protocols for its synthesis and application.

Chemical & Physical Properties

A foundational understanding of a starting material's properties is critical for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Reference |

| CAS Number | 885518-88-7 | [4] |

| Molecular Formula | C₉H₈N₂O | [4] |

| Molecular Weight | 160.17 g/mol | [4] |

| MDL Number | MFCD07781620 | [4] |

| Appearance | Typically a solid (White to yellow/brown) | [5] |

| Storage | Store at 2-8°C under an inert atmosphere | [6] |

Part 1: Qualifying Commercial Suppliers

The success of a research program often hinges on the quality and reliability of starting materials. Sourcing a key intermediate like this compound requires more than simply finding the lowest price; it demands a rigorous qualification process to ensure consistency, purity, and reliability. As a senior scientist, my approach to supplier validation is systematic, focusing on verifiable data and transparent communication.

The Causality Behind Supplier Vetting

Choosing a subpar supplier can introduce intractable variables into an experiment. An uncharacterized impurity, for instance, could inhibit a reaction, produce a persistent side-product that complicates purification, or, in a biological assay, yield misleading results. The goal of vetting is to de-risk the procurement process. The following workflow outlines a self-validating system for supplier selection.

Key Evaluation Criteria:

-

Certificate of Analysis (CoA): This is non-negotiable. The CoA must specify the lot number, purity, and the analytical method used for determination (e.g., HPLC, GC, qNMR). A purity level of ≥95% is typically required for synthetic intermediates.[5][6]

-

Availability of Analytical Data: Reputable suppliers will provide raw analytical data (e.g., ¹H NMR, HPLC traces) upon request. This allows for independent verification of the structure and purity, ensuring the material matches the CoA.

-

Batch-to-Batch Consistency: While difficult to assess initially, inquire about their quality management system (e.g., ISO 9001 certification). For long-term projects, ordering a small pilot batch for in-house testing before committing to a larger purchase is a prudent strategy.[7]

-

Stated Lead Times and Stock Levels: Transparency regarding whether a product is in stock or requires custom synthesis is crucial for project planning.

Commercial Supplier Landscape

The following table summarizes publicly available information for commercial suppliers of this compound (CAS 885518-88-7). Researchers should conduct their own due diligence as outlined above before purchasing.

| Supplier | Product/Catalog Number | Purity | Notes |

| BLD Pharm | BD245142 | 95+% | Listed as available.[8] |

| abcr GmbH | AB638191 | Not Specified | Listed in catalog. |

| Atomax Chemicals Co., Ltd | Not Specified | 95+% | Listed on chemical trading platforms.[9] |

| ChemicalBook | CB7757302 | Not Specified | Acts as a directory for various suppliers.[10] |

Note: Availability and specifications are subject to change and should be verified directly with the supplier.

Part 2: Synthesis and Application Protocols

Trustworthy protocols are self-validating systems. The procedures described below are grounded in peer-reviewed, authoritative literature and represent robust methods for the synthesis and subsequent functionalization of the title compound.

Protocol 1: Synthesis via Nitrosation of 4-Methyl-1H-indole

This procedure is adapted from the highly efficient and optimized method for converting indoles to indazole-3-carboxaldehydes developed by Cailly, Fabis, and colleagues.[2][3] The key to this reaction's success is the "reverse addition" of the indole solution to the pre-formed nitrosating agent under mildly acidic conditions, which minimizes side reactions and improves yields.

Methodology:

-

Reagents & Equipment: 4-Methyl-1H-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (2N aq.), Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO₄), Silica Gel, standard laboratory glassware, magnetic stirrer, ice bath, syringe pump.

-

Preparation of Nitrosating Agent: In a round-bottom flask, dissolve NaNO₂ (8.0 equiv.) in a mixture of deionized water and DMF (approx. 4:3 v/v). Cool the solution to 0°C in an ice bath. While stirring, slowly add 2N aqueous HCl (2.7-7.0 equiv.). Stir the resulting mixture under an inert atmosphere for 10 minutes at 0°C. The precise stoichiometry can be optimized based on the substrate.[2]

-

Reaction: Prepare a separate solution of 4-methyl-1H-indole (1.0 equiv.) in DMF. Using a syringe pump, add the indole solution dropwise to the cold nitrosating agent solution over a period of 2 hours. This slow, controlled addition is critical for maximizing yield.[2]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers three times with water and then once with brine to remove residual DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient, to yield the pure this compound.[2]

Protocol 2: Application via Pinnick Oxidation to Carboxylic Acid

The aldehyde group is a perfect precursor to a carboxylic acid, a common functional group in bioactive molecules. The Pinnick oxidation is an exceptionally mild and chemoselective method for this transformation, tolerating a wide range of other functional groups.[11]

Methodology:

-

Reagents & Equipment: this compound, Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-methyl-2-butene, tert-Butanol (t-BuOH), Water, standard laboratory glassware, magnetic stirrer.

-

Setup: Dissolve this compound (1.0 equiv.) in a 3:2 mixture of t-BuOH and water.

-

Addition of Reagents: To the stirred solution, add NaH₂PO₄ (2.0-4.0 equiv.) to act as a mild acid buffer, followed by 2-methyl-2-butene (5.0-7.0 equiv.). The 2-methyl-2-butene acts as a scavenger for the hypochlorous acid (HOCl) byproduct, which can otherwise cause unwanted side reactions.[12]

-

Oxidation: In a separate flask, prepare a solution of NaClO₂ (2.0-5.0 equiv.) in water. Add the NaClO₂ solution dropwise to the aldehyde solution at room temperature.

-

Reaction Progression: Stir the reaction at room temperature until the starting aldehyde is fully consumed (monitor by TLC).

-

Quenching & Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides. Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid product.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield pure 4-Methyl-1H-indazole-3-carboxylic acid.

Part 3: Safety, Handling, and Storage

Professional-grade chemical handling requires strict adherence to safety protocols. While a specific SDS for this compound should always be consulted, general guidelines for this class of compounds apply.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended for many indazole derivatives (2-8°C).[6] The compound may be sensitive to light and air, so storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.

-

Hazards: Similar indazole and aldehyde compounds are classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[13]

Conclusion

This compound is a high-value intermediate for medicinal chemistry and drug discovery, providing a reliable entry point for the synthesis of diverse 3-substituted indazole libraries. Its strategic importance necessitates a careful and data-driven approach to commercial sourcing, emphasizing purity, documentation, and supplier reliability over cost alone. By employing the rigorous supplier qualification workflow and the robust, literature-grounded synthetic protocols detailed in this guide, researchers can confidently integrate this powerful building block into their discovery programs, accelerating the development of next-generation therapeutics.

References

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 885518-88-7 | CAS DataBase [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 8. 5235-10-9|1H-Indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 9. Page loading... [guidechem.com]

- 10. 4-METHYL-3-(1H)INDAZOLE CARBOXALDEHYDE CAS#: 885518-88-7 [chemicalbook.com]

- 11. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 12. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. 1-Methyl-1H-indazole-4-carboxaldehyde AldrichCPR 1053655-56-3 [sigmaaldrich.com]

A Technical Guide to the Solubility of 4-Methyl-1H-indazole-3-carbaldehyde in Organic Solvents for Pharmaceutical Development

Executive Summary: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] 4-Methyl-1H-indazole-3-carbaldehyde is a key synthetic intermediate for the elaboration of this scaffold. Its solubility characteristics in organic solvents are of paramount importance, directly influencing reaction kinetics, purification efficiency, and the feasibility of formulation for preclinical studies. This guide provides a comprehensive analysis of its solubility, grounded in theoretical principles and practical experimental design. We explore the molecule's physicochemical properties, apply predictive models like Hansen Solubility Parameters, present a qualitative solubility profile based on synthetic literature, and provide detailed protocols for its experimental determination.

Introduction to this compound

This compound is a heterocyclic aromatic aldehyde. The indazole ring system, a bioisostere of indole, features two nitrogen atoms that can engage in potent hydrogen bonding within the hydrophobic pockets of proteins, making it a valuable pharmacophore.[1] Understanding and controlling the solubility of its derivatives is a critical first step in the drug development pipeline, impacting everything from synthesis to screening and formulation.

The structure is characterized by a bicyclic aromatic system containing a pyrrole-like and a pyridine-like nitrogen, a methyl group on the benzene ring, and a reactive carbaldehyde group. These features dictate its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.18 g/mol | |

| Appearance | Off-white to light yellow solid | [2] |

| Predicted Boiling Point | 366.3 ± 22.0 °C | [2] |

| Predicted Density | 1.301 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 12.51 ± 0.40 | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change. A practical understanding can be achieved through the principle of "like dissolves like," which is a qualitative summary of the underlying intermolecular forces.[3] For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.[4][5]

Intermolecular Forces

The solubility of this compound is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[6]

-

Hydrogen Bonding: The indazole N-H group acts as a hydrogen bond donor, while the aldehyde's carbonyl oxygen and the pyridine-like nitrogen act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to interact favorably.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen and oxygen atoms. Polar aprotic solvents (e.g., DMSO, DMF, Acetone) will engage in strong dipole-dipole interactions.

-

Dispersion Forces (van der Waals): The bicyclic aromatic structure provides a large surface area for non-polar interactions. These forces are the primary mode of interaction with non-polar solvents (e.g., hexane, toluene).

Hansen Solubility Parameters (HSP)

HSP theory refines the "like dissolves like" principle by deconstructing the total cohesive energy of a substance into three components.[4][5][7]

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding forces.

Each molecule (solute or solvent) can be represented as a point in a three-dimensional "Hansen space." The principle states that substances with similar (δd, δp, δh) coordinates are likely to be miscible. The closer two points are in Hansen space, the higher the affinity. While the specific HSP values for this compound are not published, they can be estimated or determined experimentally to create a powerful predictive tool for solvent selection.[8]

Caption: Key intermolecular interactions between the solute and solvent classes.

Qualitative Solubility Profile

While quantitative public data is scarce, a reliable qualitative solubility profile can be inferred from published synthetic and purification procedures.[1][9] Compounds are often extracted, purified, and recrystallized in solvents in which they have moderate to high solubility.

Table 2: Inferred Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Inferred Solubility | Rationale & Supporting Evidence |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Used as reaction media in syntheses of related indazoles, indicating good solubility.[1] Strong dipole-dipole interactions are expected. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | Capable of hydrogen bonding with the solute. Solubility likely increases with heating. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | Diethyl ether is a common solvent for workups but the compound is likely less soluble than in more polar options. |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Frequently used as an extraction solvent and as a mobile phase component in chromatography, indicating good solubility.[1][9] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Often used in organic synthesis for compounds of intermediate polarity. |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | Primarily dispersion interactions; solubility is expected to be low but better than in aliphatic hydrocarbons. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Petroleum Ether | Insoluble / Sparingly Soluble | Used as an anti-solvent in chromatography and for washing precipitates, indicating very low solubility.[1][9] |

| Aqueous | Water | Insoluble | The large, non-polar aromatic structure dominates over the polar functional groups, leading to poor water solubility. |

Experimental Determination of Solubility

To move beyond qualitative estimates, rigorous experimental determination is necessary. The Shake-Flask method is the gold-standard for measuring equilibrium solubility.[10]

Protocol: Quantitative Solubility Determination by Shake-Flask Method

This protocol establishes the equilibrium solubility of a compound in a given solvent at a specified temperature.

Objective: To determine the concentration (e.g., in mg/mL or µg/mL) of a saturated solution of this compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with Teflon-lined caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated pipettes and volumetric flasks

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Causality Insight: Using an excess of solid ensures that the dissolution process reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For fine suspensions, centrifugation at the same temperature is required.

-

Trustworthiness Check: This step is critical. Failure to completely separate the solid from the liquid phase will lead to an overestimation of solubility.

-

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter into a clean vial.

-

Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration by comparing the response to a standard calibration curve.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the equilibrium solubility.

Caption: Workflow for the quantitative Shake-Flask solubility determination method.

Factors Influencing Solubility

Temperature

For most solid solutes, the dissolution process is endothermic, meaning it requires energy to break the crystal lattice bonds.[11] Consequently, solubility typically increases with temperature according to the van 't Hoff equation.[12] This property is exploited during recrystallization for purification, where the compound is dissolved in a minimal amount of hot solvent and crystallizes upon cooling. However, in some uncommon cases, dissolution can be exothermic, leading to decreased solubility at higher temperatures.[6] The specific behavior of this compound should be determined experimentally.

Purity

The presence of impurities can alter the measured solubility. Highly soluble impurities may increase the total dissolved solids, while insoluble impurities will have a negligible effect. It is crucial to use a well-characterized, high-purity sample for accurate solubility measurements.

Conclusion

This compound exhibits a solubility profile consistent with a moderately polar, hydrogen-bonding aromatic compound. It is predicted to be highly soluble in polar aprotic solvents like DMF and ethyl acetate, moderately soluble in alcohols, and largely insoluble in water and aliphatic hydrocarbons. This profile makes it well-suited for standard organic synthesis and purification techniques, including chromatography with ester/alkane mobile phases and extraction with ethyl acetate. For drug development applications, its low aqueous solubility will likely necessitate advanced formulation strategies. The theoretical principles and experimental protocols outlined in this guide provide a robust framework for researchers to accurately predict, measure, and manipulate its solubility for successful research and development outcomes.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-METHYL-3-(1H)INDAZOLE CARBOXALDEHYDE CAS#: 885518-88-7 [m.chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]

Methodological & Application

Nitrosation of indoles for 1H-indazole-3-carboxaldehyde synthesis

Application Note & Protocol Guide

Topic: A Robust and Optimized Protocol for the Synthesis of 1H-Indazole-3-carboxaldehydes via Nitrosation of Indoles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indazole derivatives are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in numerous kinase inhibitors and therapeutic agents.[1][2] Their role as bioisosteres of indoles allows them to form potent hydrogen bonds within the hydrophobic pockets of proteins, a feature leveraged in marketed drugs such as Axitinib and Pazopanib.[1] Among the various functionalized indazoles, 1H-indazole-3-carboxaldehydes are particularly valuable as key intermediates, enabling diverse synthetic transformations at the C3 position.[3]

However, the direct formylation of the indazole ring at the C3 position using methods like the Vilsmeier-Haack reaction is generally ineffective.[3] This guide provides a detailed, field-proven, and optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehydes through the nitrosation of readily available indoles. The methodology is distinguished by its mild reaction conditions, broad substrate scope encompassing both electron-rich and electron-deficient indoles, and strategic suppression of common side reactions to achieve high yields.[1][4]

The Underlying Chemistry: Mechanism and Rationale

The conversion of an indole to a 1H-indazole-3-carboxaldehyde is a sophisticated rearrangement reaction. A thorough understanding of the mechanism is critical for successful execution and troubleshooting. The reaction proceeds through a multi-step pathway that begins with the electrophilic attack of a nitrosating agent on the electron-rich C3 position of the indole ring.[1][3]

The core transformation involves:

-

C3 Nitrosation: The reaction is initiated by the nitrosation of the indole's C3 position, forming a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer.[3]

-

Nucleophilic Attack and Ring Opening: The oxime intermediate facilitates the addition of a water molecule at the C2 position of the indole ring. This step is crucial as it triggers the cleavage of the C2-C3 bond, opening the pyrrole ring to form a transient intermediate.[1][3]

-

Recyclization: The process culminates in the intramolecular cyclization of the ring-opened intermediate to form the stable, aromatic pyrazole ring of the indazole system, yielding the final 1H-indazole-3-carboxaldehyde product.[3]

A significant challenge in this synthesis is the potential for the 3-nitrosoindole intermediate to undergo dimerization, forming undesired side products and reducing the overall yield.[5] The protocols detailed herein circumvent this issue by employing a reverse addition strategy: the indole solution is added slowly to the pre-formed nitrosating mixture. This ensures that the concentration of the indole and its reactive intermediate remains low throughout the reaction, thus kinetically favoring the desired intramolecular rearrangement over the bimolecular dimerization.[1][4]

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. An optimized procedure for direct access to 1<i>H</i>-indazole-3-carboxaldehyde derivatives by nitrosation of indoles [ouci.dntb.gov.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 4-Methyl-1H-indazole-3-carbaldehyde in Modern Kinase Inhibitor Synthesis

Abstract

The indazole core is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold in the design of potent and selective kinase inhibitors.[1][2] Its unique ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket makes it an ideal template for inhibitor design. This guide provides an in-depth exploration of a key building block, 4-Methyl-1H-indazole-3-carbaldehyde , for researchers, medicinal chemists, and drug development professionals. We will delve into its strategic importance, key synthetic transformations, and provide detailed, field-proven protocols for its application in the synthesis of next-generation kinase inhibitors.

Introduction: The Significance of the this compound Scaffold

The strategic placement of a methyl group at the 4-position of the indazole ring offers a nuanced advantage in kinase inhibitor design. This seemingly minor modification can significantly influence the molecule's steric and electronic properties, potentially enhancing binding affinity, selectivity, and pharmacokinetic profiles. The aldehyde functionality at the 3-position serves as a versatile synthetic handle, allowing for a diverse range of chemical modifications to explore the chemical space around the core scaffold.[3]

The indazole nucleus is a bioisostere of indole, with the adjacent nitrogen atoms providing both hydrogen bond donor and acceptor capabilities, crucial for anchoring inhibitors within the kinase active site.[3] The development of numerous successful kinase inhibitors, such as Axitinib and Pazopanib, has solidified the importance of the indazole scaffold in oncology and beyond.[3]

This document will serve as a comprehensive guide to leveraging the unique properties of this compound in your kinase inhibitor discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem |

| Molecular Weight | 160.18 g/mol | PubChem |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Boiling Point | 366.3±22.0 °C (Predicted) | ChemicalBook |

| Density | 1.301±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 12.51±0.40 (Predicted) | ChemicalBook |

| Storage Conditions | 2-8°C, stored under nitrogen | Supplier Data |

Core Synthetic Strategies and Mechanistic Considerations

The aldehyde group at the C3 position of this compound is the focal point for synthetic elaboration. Its reactivity allows for a multitude of transformations to build complexity and introduce diverse pharmacophoric elements. We will explore three fundamental and widely applicable reaction pathways.

Reductive Amination: Forging the Path to Amine Derivatives

Reductive amination is a robust and highly reliable method for converting the aldehyde into a diverse array of primary, secondary, and tertiary amines. This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ. This transformation is critical for introducing side chains that can interact with solvent-exposed regions of the kinase active site or to serve as a point of attachment for further functionalization.

Causality Behind Experimental Choices: The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the protonated imine in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[4] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the stability of the reducing agent and the imine intermediate.

Self-Validating System: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the aldehyde and the formation of the amine product. The final product can be purified by column chromatography or crystallization.

Caption: Reductive Amination Workflow.

Wittig Reaction: Constructing Carbon-Carbon Double Bonds

The Wittig reaction is a powerful tool for converting the aldehyde into an alkene, providing a means to introduce vinyl linkers.[5] This allows for the extension of the inhibitor's scaffold, enabling it to reach distant pockets within the kinase active site. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and reaction conditions.

Causality Behind Experimental Choices: The Wittig reaction involves a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base. For stabilized ylides (e.g., those containing an ester or ketone), weaker bases can be employed, and the reaction often favors the formation of the (E)-alkene. For non-stabilized ylides (e.g., alkyl-substituted), stronger bases like n-butyllithium are required, and the (Z)-alkene is often the major product.[5] The reaction is usually performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly basic ylide.

Self-Validating System: The formation of the ylide is often indicated by a color change. Reaction progress is monitored by TLC, observing the disappearance of the aldehyde spot. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

Caption: Wittig Reaction Workflow.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[6] This reaction is invaluable for introducing electron-withdrawing groups and extending the conjugated system of the molecule, which can be crucial for tuning the electronic properties and biological activity of the inhibitor.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which facilitates the deprotonation of the active methylene compound. The choice of solvent can influence the reaction rate and yield, with polar solvents like ethanol or methanol often being effective. The removal of water, either by azeotropic distillation or the use of a dehydrating agent, can drive the reaction to completion.

Self-Validating System: The formation of the brightly colored, conjugated product often provides a visual indication of reaction progress. TLC analysis is used to monitor the consumption of the starting materials. The product, being a stable crystalline solid in many cases, can often be purified by simple filtration and washing.

Caption: Knoevenagel Condensation Workflow.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Synthesis of N-Benzyl-(4-methyl-1H-indazol-3-yl)methanamine (Reductive Amination)

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 75-85%

Protocol 2: Synthesis of 3-(4-Methyl-1H-indazol-3-yl)acrylonitrile (Wittig-type Reaction via Horner-Wadsworth-Emmons)

Materials:

-

This compound

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add diethyl cyanomethylphosphonate (1.1 eq) dropwise at 0°C.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Expected Yield: 60-75%

Protocol 3: Synthesis of 2-((4-Methyl-1H-indazol-3-yl)methylene)malononitrile (Knoevenagel Condensation)

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops).

-

Stir the mixture at room temperature. The product may begin to precipitate.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Collect the precipitated product by filtration.

-

Wash the solid with ice-cold ethanol and dry under vacuum.

Expected Yield: >90%

Case Study: Conceptual Synthetic Pathway to a PLK4 Inhibitor Scaffold

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication and a promising target in oncology.[2][7][8] Many potent PLK4 inhibitors are based on the indazole scaffold. The following conceptual pathway illustrates how this compound can be utilized to construct a key intermediate for a PLK4 inhibitor.

Caption: Conceptual Pathway to a PLK4 Inhibitor Scaffold.